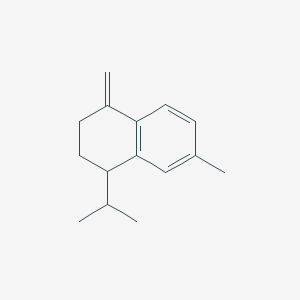

beta-Calacorene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Calacorene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the proper formation of the sesquiterpene structure .

Industrial Production Methods: : Industrial production of this compound can be achieved through the extraction of essential oils from plants that naturally produce this compound. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to isolate and purify this compound from plant extracts .

Analyse Chemischer Reaktionen

Types of Reactions: : Beta-Calacorene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound oxide, while reduction reactions can produce this compound alcohol .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, beta-Calacorene is studied for its unique chemical structure and reactivity. It serves as a model compound for understanding the behavior of sesquiterpenoids and their derivatives .

Biology: : this compound has been found to have biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to explore its potential as a natural therapeutic agent .

Medicine: : In medicine, this compound is investigated for its potential use in drug development. Its unique structure and biological activities make it a promising candidate for developing new pharmaceuticals .

Industry: : this compound is used in the fragrance and flavor industry due to its pleasant aroma. It is also explored for its potential use in the production of biofuels and other industrial applications .

Wirkmechanismus

The mechanism of action of beta-Calacorene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, modulating their activity. For example, this compound has been found to interact with cannabinoid receptors, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Beta-Calacorene is similar to other sesquiterpenoids such as alpha-Calacorene and beta-Caryophyllene. These compounds share similar chemical structures and properties but differ in their specific functional groups and biological activities .

Uniqueness: : this compound is unique due to its distinct chemical structure and specific biological activities. Its ability to interact with cannabinoid receptors sets it apart from other sesquiterpenoids, making it a valuable compound for scientific research and industrial applications .

Biologische Aktivität

Beta-calacorene is a bicyclic sesquiterpene that has garnered interest due to its diverse biological activities. This article provides an in-depth examination of the biological properties of this compound, including its antioxidant, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. Its molecular formula is C15H24, and it has a molecular weight of 204.36 g/mol. The compound is often found in essential oils extracted from various plant species, particularly those in the family Asteraceae.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage.

- Mechanism of Action : this compound exhibits its antioxidant activity primarily through scavenging free radicals and inhibiting lipid peroxidation. It has been shown to reduce oxidative stress markers in vitro.

- Research Findings : A study utilizing the DPPH radical scavenging assay reported that this compound demonstrated significant antioxidant activity with an IC50 value comparable to well-known antioxidants like ascorbic acid .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 50 |

| α-Tocopherol | 40 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.

- In Vitro Studies : In a disc diffusion assay, this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5% to 1% v/v for different bacterial strains .

- Case Study : A recent study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition (≥15 mm) for this compound, suggesting its potential as a natural antimicrobial agent .

| Microorganism | Zone of Inhibition (mm) | MIC (% v/v) |

|---|---|---|

| Staphylococcus aureus | 18 | 0.5 |

| Escherichia coli | 15 | 1.0 |

| Candida albicans | 17 | 0.75 |

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have also been documented.

- Mechanism : this compound inhibits pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, which are involved in inflammatory pathways.

- Research Findings : In a study evaluating the effect of this compound on inflammation-induced models, it was found to significantly reduce edema and inflammatory markers in animal models .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies employing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggest that this compound has low toxicity levels with good bioavailability .

Eigenschaften

CAS-Nummer |

50277-34-4 |

|---|---|

Molekularformel |

C15H20 |

Molekulargewicht |

200.32 g/mol |

IUPAC-Name |

7-methyl-4-methylidene-1-propan-2-yl-2,3-dihydro-1H-naphthalene |

InChI |

InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,13H,4,6,8H2,1-3H3 |

InChI-Schlüssel |

KFYISTOZYAKAPV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C(=C)CCC2C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.